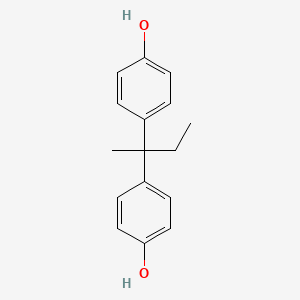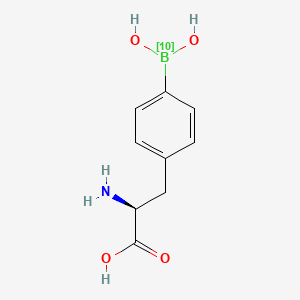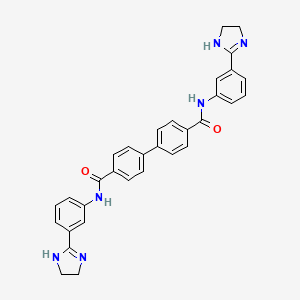
Praeruptorine B
Vue d'ensemble
Description
La praeruptorine B est un composé bioactif présent dans les racines de Peucedanum praeruptorum Dunn, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé appartient à la classe des pyranocoumarines de type angulaire et a été étudié pour ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, hypolipidémiants et anticancéreux .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyranocoumarins.
Industry: The compound’s anti-inflammatory properties make it a candidate for developing new pharmaceuticals.
Mécanisme D'action
Target of Action
Praeruptorin B, a bioactive constituent of Peucedanum praeruptorum Dunn, primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are a family of nuclear transcription factors associated with lipid de novo synthesis . They have been considered as targets for the treatment of metabolic diseases . In addition, Praeruptorin B also targets cathepsin C (CTSC) and cathepsin V (CTSV) in human renal carcinoma cells .
Mode of Action
Praeruptorin B interacts with its targets by inhibiting the protein expression of SREBPs . This inhibition is achieved by regulating the PI3K/Akt/mTOR pathway . Furthermore, Praeruptorin B downregulates the mRNA and protein expression of CTSC and CTSV in renal carcinoma cells .
Biochemical Pathways
The primary biochemical pathway affected by Praeruptorin B is the SREBP signaling pathway . This pathway controls the expression of a range of genes required for fatty acids, cholesterol, triacylglycerides, and phospholipids synthesis . By inhibiting SREBPs, Praeruptorin B disrupts this pathway, leading to lipid-lowering effects . Additionally, Praeruptorin B influences the EGFR signaling pathway, attenuating epidermal growth factor-induced migration ability .
Pharmacokinetics
It’s known that praeruptorin b exhibits several pharmacological activities, including potent antitumor effects
Result of Action
Praeruptorin B exerts lipid-lowering effects through SREBP regulation . In high fat diet (HFD)-fed obese mice treated with Praeruptorin B, HFD induced lipid deposition, hyperlipidemia, and insulin resistance were significantly ameliorated . Additionally, Praeruptorin B potently inhibits the migration and invasion of renal carcinoma cells .
Action Environment
The altitude at which Peucedanum praeruptorum Dunn is cultivated can influence the content of Praeruptorin B . Plants cultivated at high altitudes were found to have higher Praeruptorin B content than those cultivated at low altitudes . This suggests that environmental factors such as altitude can influence the action, efficacy, and stability of Praeruptorin B .
Analyse Biochimique
Biochemical Properties
Praeruptorin B plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It interacts with several key biomolecules, including sterol regulatory element-binding proteins (SREBPs), which are nuclear transcription factors involved in lipid homeostasis. Praeruptorin B inhibits the expression of SREBPs and their target genes by regulating the PI3K/Akt/mTOR pathway . This interaction leads to a reduction in the synthesis of fatty acids, cholesterol, triacylglycerides, and phospholipids, thereby exerting lipid-lowering effects .
Cellular Effects
Praeruptorin B has been shown to influence various cellular processes. In human renal carcinoma cells, Praeruptorin B inhibits cell migration and invasion by downregulating the expression of cathepsin C and cathepsin V . Additionally, it reduces the protein levels of phosphorylated epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK), thereby suppressing the EGFR-MEK-ERK signaling pathway . In HepG2 cells, Praeruptorin B markedly suppresses the expression of SREBPs and their target genes, leading to improved lipid metabolism .
Molecular Mechanism
The molecular mechanism of Praeruptorin B involves its interaction with various biomolecules and signaling pathways. Praeruptorin B binds to and inhibits the activity of SREBPs, which are crucial for lipid biosynthesis . This inhibition is mediated through the PI3K/Akt/mTOR pathway, resulting in decreased expression of genes involved in fatty acid and cholesterol synthesis . In renal carcinoma cells, Praeruptorin B suppresses the EGFR-MEK-ERK signaling pathway, leading to reduced cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Praeruptorin B have been observed over time. In high-fat diet-fed obese mice, Praeruptorin B treatment significantly ameliorated lipid deposition, hyperlipidemia, and insulin resistance . The compound’s stability and long-term effects on cellular function have been demonstrated through its consistent ability to downregulate SREBPs and related genes in the liver .
Dosage Effects in Animal Models
The effects of Praeruptorin B vary with different dosages in animal models. In high-fat diet-fed obese mice, Praeruptorin B at appropriate dosages significantly reduced lipid deposition and improved insulin resistance
Metabolic Pathways
Praeruptorin B is involved in metabolic pathways related to lipid metabolism. It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway, leading to decreased synthesis of fatty acids, cholesterol, and other lipids . This regulation helps in maintaining lipid homeostasis and preventing metabolic diseases.
Transport and Distribution
Praeruptorin B is transported and distributed within cells and tissues through various mechanisms. In high-fat diet-fed obese mice, Praeruptorin B was found to reduce lipid contents in blood, liver, and adipose tissues
Subcellular Localization
Its interaction with SREBPs suggests that it may localize to the endoplasmic reticulum and Golgi apparatus, where SREBPs are processed and activated
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la praeruptorine B implique plusieurs étapes, commençant par l'extraction des racines de Peucedanum praeruptorum Dunn. Le composé peut être isolé à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC). La voie de synthèse implique généralement la formation de la structure pyranocoumarine par des réactions de cyclisation dans des conditions spécifiques .
Méthodes de Production Industrielle : La production industrielle de la this compound est principalement basée sur l'extraction à partir de sources naturelles. Les racines de Peucedanum praeruptorum Dunn sont récoltées, séchées et soumises à une extraction par solvant. L'extrait est ensuite purifié par des méthodes chromatographiques pour obtenir la this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de Réactions : La praeruptorine B subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la structure de la coumarine, améliorant potentiellement ses propriétés pharmacologiques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au noyau pyranocoumarinique.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant l'activité du composé.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés pharmacologiques modifiées .
4. Applications de la Recherche Scientifique
Chimie : Elle sert de composé modèle pour l'étude de la synthèse et de la réactivité des pyranocoumarines.
5. Mécanisme d'Action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Métabolisme lipidique : Elle inhibe l'expression des protéines de liaison aux éléments de régulation du stérol (SREBP), qui sont des régulateurs clés de la synthèse lipidique.
Effets anti-inflammatoires : La this compound cible la glutathion S-transférase Pi 1 (GSTP1) et affecte la S-glutathionylation de l'IKKβ, inhibant ainsi la translocation nucléaire du NF-κB et réduisant l'inflammation.
Activité anticancéreuse : Elle réduit l'expression de la cathepsine C et de la cathepsine V, inhibant la migration et l'invasion des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
La praeruptorine B est comparée à d'autres composés similaires tels que la praeruptorine A et la praeruptorine E, également présentes dans Peucedanum praeruptorum Dunn. Ces composés partagent une structure pyranocoumarinique similaire mais diffèrent par leurs groupes fonctionnels et leurs activités pharmacologiques .
Composés Similaires :
Praeruptorine A : Connue pour ses propriétés anti-inflammatoires et anticancéreuses.
Praeruptorine E : Exhibe des effets anti-inflammatoires et est utilisée en médecine traditionnelle.
Unicité de la this compound : La this compound se distingue par ses puissants effets hypolipidémiants et sa capacité à réguler de multiples voies impliquées dans le métabolisme lipidique et l'inflammation .
Propriétés
IUPAC Name |
[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81740-07-0 | |
| Record name | Anomalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Praeruptorin B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), a family of transcription factors involved in lipid metabolism. [] It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway. [] This leads to the suppression of SREBP target genes, which are involved in lipid synthesis. [] Consequently, Praeruptorin B exhibits lipid-lowering effects, ameliorating hyperlipidemia and insulin resistance. [] Studies also show that Praeruptorin B can inhibit the EGFR-MEK-ERK signaling pathway, leading to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV) expression. [] This effect is associated with reduced migration and invasion of human renal cell carcinoma cells. [] Additionally, Praeruptorin B has been shown to impact osteoclastogenesis by targeting glutathione S-transferase pi 1 (GSTP1) and influencing the S-glutathionylation of IKKβ. []
ANone: Praeruptorin B is a seselin-type coumarin, a class of naturally occurring organic compounds. While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for Praeruptorin B, these can be found in chemical databases or research articles focusing on its isolation and characterization.
ANone: The provided research primarily focuses on the biological activity and mechanisms of action of Praeruptorin B. Information regarding its material compatibility and stability under various conditions is not available within these abstracts. Further research is needed to explore these aspects.
A: The provided research focuses on the biological activity of Praeruptorin B, particularly its anti-tumor, anti-inflammatory, and lipid-lowering properties. [, , , ] There is no mention of Praeruptorin B exhibiting catalytic properties or being used in catalytic applications.
A: While one abstract mentions the use of molecular docking studies with Praeruptorin B, [] the specific details about the simulations, calculations, or quantitative structure-activity relationship (QSAR) models are not provided. Further investigation is needed to fully understand the extent of computational chemistry and modeling applications in Praeruptorin B research.
A: While the provided abstracts don't explicitly detail the SAR of Praeruptorin B, one study investigates the comparative effects of Praeruptorin C alongside Praeruptorin A and B. [] This suggests ongoing research into how structural modifications within this class of compounds affect their activity, potency, and selectivity. More specific SAR studies would be required to fully understand these relationships.
ANone: The provided research does not directly address the stability of Praeruptorin B under various conditions or discuss specific formulation strategies to enhance its stability, solubility, or bioavailability. Further research is needed in these areas to facilitate its potential therapeutic applications.
ANone: The provided research focuses primarily on the biological activity and mechanisms of action of Praeruptorin B. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not discussed within these abstracts and would require consultation with relevant regulatory guidelines and databases.
ANone: Praeruptorin B has shown promising in vitro and in vivo efficacy in several studies:
- Inhibits tumor promoter-induced phenomena in vitro. []
- Suppresses proliferation, colony formation, wound closure, migration, and invasion of human non-small cell lung cancer cells. []
- Induces cell cycle arrest in the G0/G1 phase and regulates cell cycle proteins in cancer cells. []
- Inhibits TPA-induced metastatic ability of human cervical cancer cells. []
- Suppresses TPA-induced mRNA and protein expression and transcriptional activity of MMP-2/-9 in HeLa cells. []
- Completely suppresses tumor formation in 7,12-dimethylbenz[a]anthracene-initiated mice when applied before TPA treatment. []
- Ameliorates high-fat diet-induced lipid deposition, hyperlipidemia, and insulin resistance in mice. []
- Downregulates SREBPs and related genes in the liver of obese mice fed a high-fat diet. []
ANone: The provided research does not specifically address any known resistance mechanisms to Praeruptorin B or its relation to other compounds or classes. Further research is necessary to investigate the potential for resistance development and its implications.
ANone: While the provided research doesn't offer a comprehensive historical overview, several milestones are apparent:
- Early research (1990s): Initial studies identified the anti-tumor-promoting activity of Praeruptorin B, particularly its inhibitory effect on TPA-induced tumor promotion in mice. []
- Chemical analysis and characterization: Significant efforts have been dedicated to developing analytical methods for the isolation, identification, and quantification of Praeruptorin B from various plant sources, primarily Peucedanum praeruptorum. [, , , , , , , , , , ]
- Mechanism of action studies: More recent research delves into the molecular mechanisms underlying Praeruptorin B's biological activities. For instance, studies have identified its interaction with SREBPs and its effects on lipid metabolism, [] as well as its influence on the EGFR-MEK-ERK signaling pathway and cathepsin expression in cancer cells. [, ]
ANone: The research on Praeruptorin B showcases clear interdisciplinary applications and synergies:
- Medicinal chemistry and pharmacology: Research combines the isolation and characterization of Praeruptorin B with investigations into its pharmacological effects and mechanisms of action, paving the way for potential therapeutic applications. [, , , , , ]
- Analytical chemistry and natural product research: The development and validation of analytical methods, such as HPLC and LC-MS/MS, have been crucial for identifying, quantifying, and studying Praeruptorin B from natural sources. [, , , , , , , , , , ]
- Plant science and agriculture: Understanding the influence of cultivation practices and environmental factors on Praeruptorin B content in Peucedanum praeruptorum is essential for optimizing its production and ensuring consistent quality for potential medicinal applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

